molecular formula C10H16BrNO2 B2832163 methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate CAS No. 1568079-65-1

methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate

Cat. No. B2832163
CAS RN: 1568079-65-1
M. Wt: 262.147
InChI Key: FUNNGTDPAAXAOJ-SECBINFHSA-N
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Description

Methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate, also known as MBPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPC is a piperidine derivative that belongs to the class of compounds known as alpha-2 adrenergic receptor agonists.

Scientific Research Applications

Synthesis Strategies and Molecular Structures

  • Azirine Strategy for Aminopyrroles Synthesis : A study by Khlebnikov et al. (2018) demonstrates an azirine strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, incorporating piperidine analogs as intermediates (Khlebnikov et al., 2018).
  • Chiral Heterocyclic Amino Acids in Synthesis : Research by Malinauskienė et al. (2018) involved synthesizing methyl 2-amino-1,3-selenazole-5-carboxylates with piperidin-2-yl substituents, highlighting the utility of such structures in complex molecular syntheses (Malinauskienė et al., 2018).

Chemical Properties and Reactions

  • Thrombin Inhibition Study : A 1981 study by Okamoto et al. explored the inhibitory effects of 4-methyl-1-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid isomers on thrombin, revealing variations in inhibitory potency based on stereo-configuration (Okamoto et al., 1981).
  • Radical Cyclization and Spiroindoles Synthesis : Research by Sulsky et al. (1999) involved the radical cyclization of compounds including piperidinecarbonitriles, leading to spiroindoles, a significant process in organic chemistry (Sulsky et al., 1999).

Applications in Imaging and Pharmaceuticals

  • PET Imaging of Microglia : A 2019 study by Horti et al. introduced [11C]CPPC, a PET radiotracer for CSF1R, a microglia-specific marker, involving structures related to piperidine derivatives (Horti et al., 2019).
  • Mosquito Repellent Activity and Chirality : Natarajan et al. (2005) investigated the repellent activity of compounds including 2-(2-hydroxyethyl)piperidine-1-carboxylates, emphasizing the role of chirality in biological activity (Natarajan et al., 2005).
  • M3 Receptor Antagonist Development : A study by Mitsuya et al. (2000) on (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, related to piperidine structures, aimed to develop a muscarinic M3 receptor antagonist (Mitsuya et al., 2000).

Advanced Synthetic Techniques

  • Beta-Amino Acids to Piperidinones Synthesis : Adriaenssens and Hartley (2007) developed a method to synthesize 2,6-syn-disubstituted piperidinones from beta-amino acids, showcasing an application in synthesizing complex piperidine derivatives (Adriaenssens & Hartley, 2007).
  • Synthesis of Bridged Azabicyclic Compounds : Ikeda et al. (1996) explored the synthesis of bridged azabicyclic compounds, including piperidine derivatives, demonstrating their significance in organic synthesis (Ikeda et al., 1996).

properties

IUPAC Name

methyl (2R)-1-(2-bromoprop-2-enyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO2/c1-8(11)7-12-6-4-3-5-9(12)10(13)14-2/h9H,1,3-7H2,2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNNGTDPAAXAOJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCCN1CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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